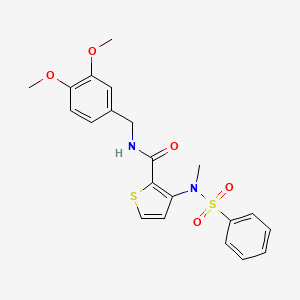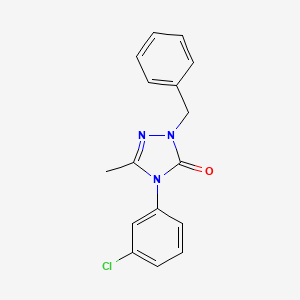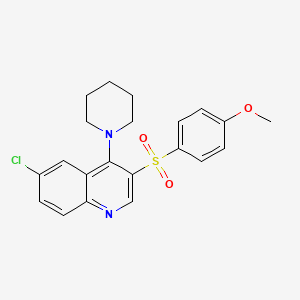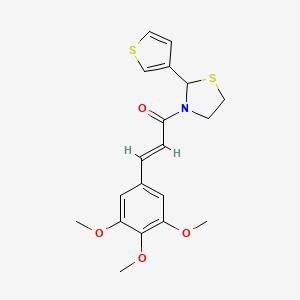![molecular formula C22H19N3OS2 B2888725 N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1394648-11-3](/img/structure/B2888725.png)
N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring, which is an essential component of the genetic material of deoxyribonucleic acid . These compounds have been associated with various biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives often involves the reaction of aminothiophene carboxylate with urea, followed by various modifications . The specific synthesis route for “N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine” would depend on the specific substituents and conditions.Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives is characterized by a pyrimidine ring fused with a thiophene ring . The specific structure of “N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine” would include additional substituents, which could influence its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4-amine derivatives would depend on the specific substituents and conditions. These compounds can undergo various reactions, such as condensation, cyclization, and substitution .科学的研究の応用
Multi-Targeted Kinase Inhibition
This compound has been identified as a potential multi-targeted kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The compound has shown promise in inhibiting multiple kinases, which could lead to more effective cancer treatments with fewer side effects due to its targeted approach .
Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be harnessed to kill cancer cells selectively. The compound has been observed to increase proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action makes it a valuable candidate for cancer therapy.
Cell Cycle Arrest
The ability to arrest the cell cycle is another significant application of this compound. By halting the cell cycle, the compound can prevent cancer cells from dividing and multiplying, effectively inhibiting tumor growth. This action has been particularly noted in HepG2 cells, a type of liver cancer cell line .
Antiviral Activity
Compounds with a similar structure have shown antiviral activity against viruses like the Newcastle disease virus. This suggests that our compound of interest could be modified to enhance its antiviral properties, potentially leading to new treatments for viral infections .
Antimicrobial Agents
Derivatives of thienopyrimidine, which is part of the compound’s structure, have been synthesized with the aim of developing new antimicrobial agents. These derivatives have shown potential in combating microbial infections, indicating that our compound could also be explored for its antimicrobial applications .
Medicinal Chemistry Scaffold
The thieno[2,3-d]pyrimidine moiety is considered a promising scaffold in medicinal chemistry. It has been utilized in the design of compounds with various biological activities, suggesting that our compound could serve as a core structure for developing new therapeutic agents .
Tyrosine Kinase Inhibitor Development
Tyrosine kinases are enzymes that play a pivotal role in cellular signaling. Inhibitors of these enzymes are used to treat diseases like cancer. The compound’s ability to act as a tyrosine kinase inhibitor could be harnessed to develop new drugs for diseases where tyrosine kinase activity is dysregulated .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with target enzymes. Such studies are crucial for drug development as they can predict how well a compound will bind to its target, which is essential for its efficacy as a therapeutic agent .
作用機序
Target of Action
It is known that pyrimidine derivatives, such as this compound, often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may interact with these targets to exert its effects.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the inflammatory response. By inhibiting key inflammatory mediators, it may disrupt the signaling pathways that lead to inflammation, thereby reducing the inflammatory response .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely a reduction in inflammation due to the inhibition of key inflammatory mediators . This could potentially lead to a decrease in symptoms associated with inflammatory conditions.
特性
IUPAC Name |
N-(1-oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c26-28-12-11-17(14-28)23-21-19-18(15-7-3-1-4-8-15)13-27-22(19)25-20(24-21)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKBVYBWIDNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1NC2=C3C(=CSC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)



![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)
![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)
